REACTION_CXSMILES
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Cl.Cl.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:13][NH2:14])[CH2:11][NH2:12])=[CH:6][CH:5]=1>O.[OH-].[Na+]>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([CH2:13][NH2:14])[CH2:11][NH2:12])=[CH:8][CH:9]=1 |f:0.1.2,4.5|
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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is added until the pH is 11
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Type
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EXTRACTION
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Details
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the mixture is extracted with 4×100 ml of chloroform
|
Type
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WASH
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Details
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the chloroform phase is washed with 50 ml of water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
|
Details
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filtered
|
Type
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CUSTOM
|
Details
|
the filtrate is evaporated to dryness
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CN)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1127 mol | |
AMOUNT: MASS | 20.8 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |